molecular formula C27H25FN2O4 B5481650 5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5481650
M. Wt: 460.5 g/mol
InChI Key: RPJHJUXATYEASN-WJTDDFOZSA-N
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Description

The compound 5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with a hydroxyl group at position 3. Key structural features include:

  • 2-Methyl-4-propoxybenzoyl moiety: A substituted benzoyl group with a methyl group at position 2 and a propoxy chain at position 4, contributing to lipophilicity and steric bulk.
  • Pyridin-3-ylmethyl substituent: A nitrogen-containing heterocycle that may facilitate hydrogen bonding or π-π interactions in biological targets.

This structural framework is analogous to several derivatives synthesized for structure-activity relationship (SAR) studies, particularly in medicinal chemistry contexts .

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4/c1-3-13-34-21-10-11-22(17(2)14-21)25(31)23-24(19-6-8-20(28)9-7-19)30(27(33)26(23)32)16-18-5-4-12-29-15-18/h4-12,14-15,24,31H,3,13,16H2,1-2H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJHJUXATYEASN-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the fluorophenyl, hydroxy, methyl-propoxybenzoyl, and pyridinylmethyl groups through various substitution and coupling reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation or alkylation at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxy group would yield a ketone, while halogenation of the aromatic ring would introduce a halogen substituent.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3-hydroxy-pyrrol-2-one core but differ in substituents, enabling a comparative analysis of physicochemical properties and synthetic efficiency.

Table 1: Comparative Analysis of Key Derivatives

Compound ID/Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 4-Fluorophenyl (5); 2-methyl-4-propoxybenzoyl (4); pyridin-3-ylmethyl (1) 478.47* Not reported Not reported -
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) 4-tert-Butylphenyl (5); 4-methylbenzoyl (4); 2-hydroxypropyl (1) 408.23 263–265 62
5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (21) 4-Dimethylaminophenyl (5); 4-methylbenzoyl (4); 2-hydroxypropyl (1) 423.45 Not reported Not reported
5-(4-Trifluoromethoxy-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (23) 4-Trifluoromethoxyphenyl (5); 4-methylbenzoyl (4); 2-hydroxypropyl (1) 436.16 246–248 32
5-(3-Trifluoromethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (25) 3-Trifluoromethylphenyl (5); 4-methylbenzoyl (4); 2-hydroxypropyl (1) 420.16 205–207 9
4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-1H-pyrrol-2-one 3-Fluoro-4-methylbenzoyl (4); furan-2-ylmethyl (1); 4-hydroxyphenyl (5) 449.42 Not reported Not reported
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one 4-Fluorobenzoyl (4); pyridin-3-ylmethyl (1); 4-hydroxy-3-methoxyphenyl (5) 462.41 Not reported Not reported

*Calculated using molecular formula.

Key Observations:

The target compound’s 4-propoxy group may lower its melting point due to increased flexibility.

Impact on Synthetic Yields :

  • Bulky substituents (e.g., tert-butyl in 20 ) result in moderate yields (62%), while strongly electron-deficient groups (e.g., trifluoromethyl in 25 ) drastically reduce yields (9%) due to steric or electronic challenges .

Fluorine-Containing Derivatives :

  • Fluorine at the phenyl (target compound) or benzoyl position ( ) enhances metabolic stability and lipophilicity, critical for pharmacokinetic optimization.

Hydroxy and Methoxy Groups :

  • The 4-hydroxyphenyl group in and 4-hydroxy-3-methoxyphenyl in improve water solubility via hydrogen bonding, contrasting with the target compound’s hydrophobic 4-fluorophenyl group.

Structural and Functional Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and trifluoromethoxy groups enhance stability but may reduce synthetic accessibility.
  • Aromatic vs. Aliphatic Substituents : Pyridinyl and furanyl groups offer distinct electronic profiles compared to alkyl chains (e.g., 2-hydroxypropyl in 20–25 ).

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